1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 2,4-dichlorobenzyl substituent at the 1-position and a 4-nitrophenyl group at the amide nitrogen. This compound belongs to a class of molecules studied for their structural and electronic properties, particularly in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions similar to those reported for analogs, such as the condensation of chloronicotinic acid derivatives with substituted anilines under acidic conditions .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-13-4-3-12(17(21)10-13)11-23-9-1-2-16(19(23)26)18(25)22-14-5-7-15(8-6-14)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHKBBLQOFOXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Substitution Reactions: The dichlorophenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Continuous flow microreactors can be used to control reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl and nitrophenyl groups, often facilitated by strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 1-[(2,4-Dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit notable antioxidant properties. Studies utilizing molecular docking simulations have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Molecular electrostatic potential (MEP) analysis suggests that the presence of nitro and amide groups enhances the compound's ability to modulate inflammatory pathways . In vitro studies have demonstrated its efficacy in reducing inflammation markers in various cell lines.
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, with results indicating significant inhibitory effects. The structure-activity relationship (SAR) studies reveal that modifications to the dichlorophenyl and nitrophenyl groups can enhance antimicrobial potency .
4. Potential Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes . Further investigations are needed to elucidate its full potential in cancer therapy.
Material Science Applications
1. Nonlinear Optical (NLO) Properties
The compound has been evaluated for its nonlinear optical properties, making it a candidate for applications in photonic devices. Density Functional Theory (DFT) calculations indicate that it exhibits significant molecular hyperpolarizability, which is crucial for NLO applications . Such properties are valuable for developing materials used in laser technology and optical switching.
2. Photovoltaic Applications
Due to its electronic properties, there is potential for using this compound in organic photovoltaic cells. Its ability to absorb visible light and generate charge carriers can enhance the efficiency of solar cells . Ongoing research aims to optimize its performance in this area.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Variations
The compound’s structural analogs differ primarily in substituent groups, which significantly influence electronic properties and molecular conformation:
- Electron-withdrawing groups (e.g., NO₂, Cl, Br) enhance electrophilicity and π-conjugation, as seen in the near-planar conformation of the N-(3-bromo-2-methylphenyl) analog (dihedral angle: 8.38°) .
- Electron-donating groups (e.g., CH₃, OCH₃) reduce planarity and may sterically hinder intermolecular interactions, as observed in DM-11 and DM-20 .
Hydrogen Bonding and Crystallinity
- The N-(3-bromo-2-methylphenyl) analog forms centrosymmetric dimers via intra- and intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity . The target compound’s nitro group may further stabilize such interactions due to its electron-deficient nature.
Spectroscopic Comparisons (NMR Data)
Key NMR Shift Regions
highlights that chemical shifts in pyridine carboxamides are sensitive to substituent-induced changes in the chemical environment (Figure 6, Table 2):
- The 4-nitrophenyl group in the target compound would cause pronounced deshielding in Region A compared to methyl or methoxy substituents in analogs like DM-20 .
Physicochemical Properties and Reactivity
Solubility and Stability
- The nitro and chloro groups in the target compound likely reduce aqueous solubility compared to methoxy-substituted analogs (e.g., DM-20) but enhance stability under oxidative conditions .
- Steric hindrance from the dichlorobenzyl group may slow degradation kinetics relative to smaller substituents (e.g., methyl in DM-11) .
Biological Activity
The compound 1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a dihydropyridine core with specific substituents that enhance its biological activity. The presence of both 2,4-dichlorophenyl and 4-nitrophenyl groups contributes to its reactivity and potential efficacy in various biological contexts.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Case Studies :
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL, indicating potent antibacterial activity .
- Another investigation highlighted its effectiveness in inhibiting biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines, potentially through modulation of signaling pathways involved in inflammation.
- Research Findings : In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels when cells were treated with the compound, suggesting its potential use in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, revealing its ability to scavenge free radicals effectively.
- Quantitative Analysis : The compound exhibited a significant decrease in oxidative stress markers in cellular models, supporting its role as an antioxidant agent that may protect against oxidative damage .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
